molecular formula C12H14N2O B2606692 2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one CAS No. 2379953-37-2

2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one

Cat. No.: B2606692
CAS No.: 2379953-37-2
M. Wt: 202.257
InChI Key: QQFUSBMWPOEWQH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydropyridine ring connected by an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Formation of the Tetrahydropyridine Ring: This can be achieved through hydrogenation of pyridine or via cyclization reactions.

    Coupling Reaction: The pyridine and tetrahydropyridine rings are then coupled using an appropriate ethanone derivative under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a tetrahydropyridine ring.

    Substitution: Various substitution reactions can occur on the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield tetrahydropyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Potential use in the development of therapeutic agents for various diseases.

    Diagnostics: May be used in the development of diagnostic tools.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)ethan-1-one: Lacks the tetrahydropyridine ring.

    1-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-one: Lacks the pyridine ring.

    Pyridine Derivatives: Various compounds with modifications on the pyridine ring.

Uniqueness

2-(Pyridin-3-yl)-1-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is unique due to the presence of both pyridine and tetrahydropyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12(14-7-2-1-3-8-14)9-11-5-4-6-13-10-11/h1-2,4-6,10H,3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFUSBMWPOEWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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